molecular formula C22H28N2O4S B2389209 1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448064-79-6

1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No. B2389209
CAS RN: 1448064-79-6
M. Wt: 416.54
InChI Key: VZHLSWBFNZQAMU-UHFFFAOYSA-N
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Description

1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases. TAK-659 is a kinase inhibitor that specifically targets the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in B-cell receptor signaling.

Scientific Research Applications

Hemiaminal Substrates and Sulfur Ylides

Hemiaminals, when reacted with phenyl-stabilized chiral sulfur ylides, lead to the direct asymmetric synthesis of functionalized pyrrolidines. This process showcases high enantioselectivity. By isolating the intermediate epoxide and treating it with TMSOTf, the reaction can be steered towards the production of piperidines instead, demonstrating the versatility of hemiaminals in the synthesis of these heterocycles (Kokotos & Aggarwal, 2006).

Stereoselective Synthesis of Hydroxypyrrolidines and Hydroxypiperidines

Through intramolecular conjugate addition of N-substituted γ-oxygenated-α,β-unsaturated phenyl sulfones, cis and trans 2,3-disubstituted pyrrolidines and piperidines can be prepared stereoselectively. The optimal selectivities for cis configurations come from alcohols, while trans configurations are best achieved from OTIPS derivatives (Carretero, Arrayás & Gracia, 1996).

Activated Nitriles in Heterocyclic Chemistry

Utilizing 4-(piperidin-1-sulfonyl)phenyl hydrazone as a starting material, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have been synthesized. Some of these compounds exhibit antimicrobial activity, highlighting the potential of activated nitriles in the development of heterocyclic compounds with biological applications (Ammar et al., 2004).

N-Acyl and N-Sulfonyl Groups in Anodic Methoxylation

The study of N-acyl and N-sulfonyl groups in piperidines through cyclic voltammetry and anodic methoxylation reveals the influence of these substituents on the electrochemical behavior and the methoxylation process. This research provides insights into the role of N-substituents in modifying the reactivity of piperidine derivatives, which is significant for synthetic applications in medicinal chemistry (Golub & Becker, 2015).

properties

IUPAC Name

1-[1-[4-(2-methylphenoxy)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-17-4-2-3-5-22(17)28-20-6-8-21(9-7-20)29(26,27)24-14-10-18(11-15-24)23-13-12-19(25)16-23/h2-9,18-19,25H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHLSWBFNZQAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)N4CCC(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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